1,2,4-Triazolo(4,3-b)(1,2,4)triazin-3(2H)-one, 7-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazolo(4,3-b)(1,2,4)triazin-3(2H)-one, 7-phenyl- is a heterocyclic compound that contains both triazole and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(4,3-b)(1,2,4)triazin-3(2H)-one, 7-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of hydrazine derivatives: Using hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Condensation reactions: Involving the reaction of triazole derivatives with triazine precursors.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
High-pressure reactors: To facilitate the cyclization process.
Catalysts: To enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo(4,3-b)(1,2,4)triazin-3(2H)-one, 7-phenyl- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry: As a potential pharmacophore for developing new drugs.
Materials Science: For creating novel materials with unique properties.
Agriculture: As a potential pesticide or herbicide.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(4,3-b)(1,2,4)triazin-3(2H)-one, 7-phenyl- involves its interaction with specific molecular targets. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: Compounds containing the triazole ring.
Triazine derivatives: Compounds containing the triazine ring.
Uniqueness
1,2,4-Triazolo(4,3-b)(1,2,4)triazin-3(2H)-one, 7-phenyl- is unique due to its combined triazole and triazine rings, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
86869-93-4 |
---|---|
Molecular Formula |
C10H7N5O |
Molecular Weight |
213.20 g/mol |
IUPAC Name |
7-phenyl-2H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-one |
InChI |
InChI=1S/C10H7N5O/c16-10-14-13-9-12-8(6-11-15(9)10)7-4-2-1-3-5-7/h1-6H,(H,14,16) |
InChI Key |
SDDMAWPFOSFTTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NNC(=O)N3N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.